molecular formula C17H18O3 B1268359 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-35-8

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No. B1268359
M. Wt: 270.32 g/mol
InChI Key: FIIGHSVEHALSOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regioselective protection and condensation reactions. For example, the protection of hydroxyl groups in dihydroxybenzaldehydes can be achieved using different protecting groups, yielding products with varied yields (Plourde & Spaetzel, 2002). Additionally, the synthesis of derivatives through reactions with amino compounds or alcohols, optimized by computational methods, has been reported to explore electronic and structural properties (Medetalibeyoğlu et al., 2018).

Molecular Structure Analysis

Spectroscopic studies, including NMR and X-ray crystallography, provide insights into the molecular structure of similar compounds. The structural determination of benzaldehyde derivatives elucidates aspects like bond lengths, angles, and overall molecular geometry, contributing to a deeper understanding of their chemical behavior (Özay et al., 2013).

Chemical Reactions and Properties

Benzaldehyde derivatives participate in various chemical reactions, including oxidative conversions to benzaldehydes or acetals, showcasing their reactivity and functional group transformations (Trutschel et al., 1991). Their interaction with different reagents and conditions can lead to a wide range of products, highlighting their versatility in synthetic chemistry.

Scientific Research Applications

Synthesis and Optical Nonlinear Properties

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and its derivatives are used in the synthesis of Schiff base compounds, which have shown potential in nonlinear optics. For example, a study by Abdullmajed et al. (2021) synthesized two Schiff base compounds using 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. These compounds exhibited notable nonlinear refractive indices and optical limiting properties, making them candidates for use as optical limiters (Abdullmajed et al., 2021).

Copolymerization with Styrene

Another application involves copolymerization with styrene. Kharas et al. (2015) conducted a study where novel trisubstituted ethylenes, including derivatives of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, were copolymerized with styrene. These copolymers were characterized for their composition and thermal properties, demonstrating potential applications in materials science (Kharas et al., 2015).

Regioselective Protection

In the field of organic chemistry, the compound has been involved in studies on regioselective protection. Plourde and Spaetzel (2002) achieved regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using different protecting groups. This study highlights its role in facilitating selective chemical reactions (Plourde & Spaetzel, 2002).

Photocatalytic Oxidation Studies

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde derivatives have been studied for their role in photocatalytic oxidation. Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation. These findings are crucial for understanding the mechanisms behind selective photocatalytic oxidation (Higashimoto et al., 2009).

Bio-Antimutagenic Potential

The compound has also been evaluated for its bio-antimutagenic properties. Watanabe et al. (1988) investigated the antimutagenic effects of benzaldehyde and its derivatives, including 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, on mutagenesis induced by 4-nitroquinoline 1-oxide in Escherichia coli. This research contributes to our understanding of the antimutagenic potential of these compounds (Watanabe et al., 1988).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm the product’s identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-17-10-15(11-18)8-9-16(17)20-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIGHSVEHALSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341145
Record name 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

CAS RN

351066-35-8
Record name 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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